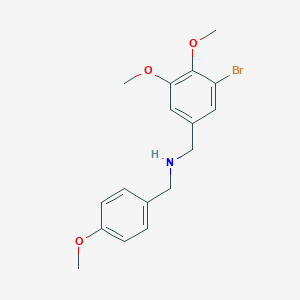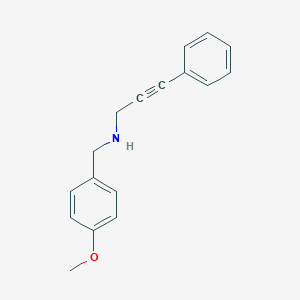![molecular formula C17H20BrNO2 B275854 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been widely used in scientific research due to its ability to stimulate beta-adrenergic receptors.
Wirkmechanismus
The mechanism of action of 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of various cells in the body, including cardiac and skeletal muscle cells, adipose tissue, and smooth muscle cells. When activated, beta-adrenergic receptors trigger a cascade of intracellular signaling events that lead to various physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol are diverse and depend on the type of beta-adrenergic receptor that is activated. Some of the effects of beta-adrenergic activation include increased heart rate, increased contractility of cardiac muscle, relaxation of smooth muscle, and increased metabolic rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol in lab experiments is its potency as a beta-adrenergic agonist. This allows researchers to induce physiological responses in a controlled and reproducible manner. However, one of the limitations of using this compound is its potential for non-specific effects. Beta-adrenergic receptors are widely distributed throughout the body, and activation of these receptors can lead to various physiological responses that may not be directly related to the research question.
Zukünftige Richtungen
There are several future directions for research involving 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol. One area of interest is the study of the effects of beta-adrenergic activation on metabolic pathways. This compound has been shown to increase metabolic rate, and further research could elucidate the mechanisms underlying this effect. Another area of interest is the development of more selective beta-adrenergic agonists that target specific beta-adrenergic receptor subtypes. This could lead to more targeted therapies for various diseases and conditions. Finally, research could be conducted to investigate the potential therapeutic applications of this compound in various disease states, such as heart failure and asthma.
Conclusion
In conclusion, 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol is a potent beta-adrenergic agonist that has been widely used in scientific research. Its ability to activate beta-adrenergic receptors has led to numerous studies investigating the effects of beta-adrenergic activation on various physiological systems. While there are limitations to its use, this compound remains an important tool for researchers studying the effects of beta-adrenergic activation.
Synthesemethoden
The synthesis of 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol involves the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylethanolamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol has been used in various scientific research applications. One of the most common uses is in the study of beta-adrenergic receptors. This compound is a potent beta-adrenergic agonist, which means it can activate these receptors and induce various physiological responses. It has been used to study the effects of beta-adrenergic activation on the cardiovascular system, respiratory system, and metabolic pathways.
Eigenschaften
Molekularformel |
C17H20BrNO2 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
2-[(3-bromo-4-ethoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H20BrNO2/c1-2-21-17-9-8-13(10-15(17)18)11-19-12-16(20)14-6-4-3-5-7-14/h3-10,16,19-20H,2,11-12H2,1H3 |
InChI-Schlüssel |
IHVSQNBWBBGUCR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)